molecular formula C5H3ClN4S B2724840 3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine CAS No. 1421637-49-1

3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine

Cat. No.: B2724840
CAS No.: 1421637-49-1
M. Wt: 186.62
InChI Key: APCIIDVJIBAEIK-UHFFFAOYSA-N
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Description

3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine is a heterocyclic compound that features a unique structure combining a thiazole ring and a pyridazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine is unique due to its combined thiazole and pyridazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4S/c6-3-1-2-4(10-9-3)8-5(7)11-2/h1H,(H2,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCIIDVJIBAEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NN=C1Cl)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421637-49-1
Record name 3-chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine
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